7-(Benzyloxy)-8-bromoquinoline

Monoamine Oxidase Inhibition Neurodegenerative Disease CNS Drug Discovery

A uniquely dual‑functionalized quinoline scaffold (CAS 1647113‑44‑7) engineered for targeted drug discovery. The synergistic 7‑benzyloxy/8‑bromo substitution pattern enables enhanced blood‑brain barrier penetration while conferring metabolic stability — a pharmacological profile unattainable with simpler 8‑bromoquinoline or 7‑benzyloxyquinoline analogs alone. Documented MAO‑B inhibitory activity (IC₅₀ = 209 nM) makes it an ideal starting point for neurodegenerative disease programs. Additionally, its 7‑benzyloxyquinoline motif serves as a selective CYP3A4 probe, while the 8‑bromoquinoline core provides a versatile cage for photopharmacology applications. Orthogonal C8‑Br and C7‑OBn handles enable efficient late‑stage diversification for antimicrobial library synthesis. For R&D use only.

Molecular Formula C16H12BrNO
Molecular Weight 314.18 g/mol
Cat. No. B8147026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Benzyloxy)-8-bromoquinoline
Molecular FormulaC16H12BrNO
Molecular Weight314.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(C3=C(C=CC=N3)C=C2)Br
InChIInChI=1S/C16H12BrNO/c17-15-14(19-11-12-5-2-1-3-6-12)9-8-13-7-4-10-18-16(13)15/h1-10H,11H2
InChIKeyGTXZLDCWCDLDLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-(Benzyloxy)-8-bromoquinoline: A Multi-Potent Brominated Quinoline Scaffold for Advanced Medicinal Chemistry and Chemical Biology Research


7-(Benzyloxy)-8-bromoquinoline (CAS: 1647113-44-7) is a substituted quinoline derivative characterized by a bromine atom at the 8-position and a benzyloxy group at the 7-position . This specific dual-substitution pattern is designed to confer a unique profile of molecular interactions, making it a valuable scaffold in drug discovery and a versatile intermediate in organic synthesis . The compound serves as a core structural motif for developing agents targeting diverse biological pathways, including central nervous system disorders, oncology, and infectious diseases , and is a key building block for generating libraries of more complex quinoline-based molecules .

Beyond Simple Quinolines: Why the 7-Benzyloxy-8-Bromo Motif is Non-Interchangeable with Common Analogs


Generic substitution with simpler analogs like 8-bromoquinoline or 7-benzyloxyquinoline fails to replicate the specific functional and biological properties of 7-(benzyloxy)-8-bromoquinoline. The synergistic presence of both the C8-bromo and C7-benzyloxy substituents is crucial. The bromine atom enhances blood-brain barrier penetration for CNS-targeted applications, while the benzyloxy group provides metabolic stability and modulates specific enzyme interactions, a profile not achievable with either functional group in isolation . For instance, while 8-bromoquinoline is a basic building block for many syntheses, it lacks the directing and modulating effects of the 7-benzyloxy group essential for targeted activity in advanced intermediates . Conversely, 7-benzyloxyquinoline serves as a selective CYP3A4 substrate but lacks the heavy atom necessary for certain photochemical or affinity applications conferred by the 8-bromo substituent [1]. Therefore, selecting this specific derivative is critical for projects requiring a pre-functionalized, orthogonal synthetic handle or a defined pharmacological starting point, as detailed in the quantitative evidence below.

Quantitative Evidence Guide: Direct Comparative Performance Data for 7-(Benzyloxy)-8-bromoquinoline


MAO-B Inhibition: A Potent Activity Profile with Nanomolar Affinity

7-(Benzyloxy)-8-bromoquinoline (reported as CHEMBL3094026) demonstrates potent inhibition of rat MAO-B with an IC50 of 209 nM [1]. This activity is characteristic of a benzyloxy-substituted quinoline series known for potent and selective MAO-B inhibition [2]. In contrast, unsubstituted 8-bromoquinoline itself is not reported as a direct MAO-B inhibitor; its primary utility is as a synthetic intermediate . The presence of the 7-benzyloxy group is a key determinant for MAO-B activity within this chemical class, as evidenced by structure-activity relationship studies showing that related benzyloxy-containing compounds can achieve even higher potency (e.g., IC50 of 0.19 μM and 0.35 μM) and significant selectivity over MAO-A [2].

Monoamine Oxidase Inhibition Neurodegenerative Disease CNS Drug Discovery

CYP3A4 Interaction: Defined Substrate Selectivity and Metabolic Stability

The 7-benzyloxyquinoline motif, a core component of this compound, is a well-characterized and selective substrate for the CYP3A subfamily, particularly CYP3A4 [1]. 7-benzyloxyquinoline (BOQ) has demonstrated the highest degree of selectivity for CYP3A among several fluorometric substrates [2]. Its oxidation rate (1.95 ± 0.24 μM/mg protein/min) is comparable to midazolam (1.4 ± 0.21 μM/mg protein/min), a standard clinical CYP3A probe [2]. The presence of the benzyloxy group in 7-(benzyloxy)-8-bromoquinoline is reported to confer metabolic stability, while the bromine atom is suggested to enhance blood-brain barrier penetration, according to pharmaceutical patents . This contrasts with non-benzyloxy analogs, which lack this specific CYP3A interaction profile.

Cytochrome P450 Drug Metabolism Pharmacokinetics

Photolabile Properties: Leveraging the 8-Bromo-7-hydroxyquinoline Core for Advanced Caging Applications

The 8-bromo-7-hydroxyquinoline (BHQ) core, a direct synthetic precursor and structural component of 7-(benzyloxy)-8-bromoquinoline, is an established and efficient photolabile protecting group (caging group) [1]. BHQ exhibits a greater single-photon quantum efficiency for photolysis than established caging groups like 4,5-dimethoxy-4-nitrobenzyl ester (DMNB) and 6-bromo-7-hydroxycoumarin-4-ylmethyl (Bhc) [1]. It is also sensitive to multiphoton excitation, enabling its use for in vivo applications with precise spatiotemporal control [1]. The benzyloxy derivative retains this photoreactive core while offering a more stable and easily functionalized synthetic handle. This contrasts sharply with 7-benzyloxyquinoline, which lacks the heavy bromine atom necessary for efficient photolysis via the heavy-atom effect.

Photopharmacology Caged Compounds Chemical Biology

Antimicrobial Scaffold: Building on the Broad-Spectrum Activity of 8-Bromoquinoline Derivatives

The 8-bromoquinoline core is widely recognized for its antimicrobial properties, serving as a key intermediate for developing antimalarial, antibacterial, and antifungal agents [REFS-1, REFS-2]. Specifically, 8-bromoquinoline derivatives have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, with reported Minimum Inhibitory Concentration (MIC) values as low as 0.0625 mg/mL for certain derivatives, outperforming the standard antibiotic ciprofloxacin (MIC of 0.125 mg/mL) in specific assays . While direct antimicrobial data for 7-(benzyloxy)-8-bromoquinoline is less prevalent, its structure inherently contains this validated antimicrobial pharmacophore. The addition of the 7-benzyloxy group offers a vector for further optimization of potency and selectivity .

Antimicrobial Agents Antibiotic Resistance Quinoline Antibiotics

Strategic Applications of 7-(Benzyloxy)-8-bromoquinoline in Drug Discovery and Chemical Biology


Lead Optimization for CNS-Penetrant MAO-B Inhibitors

Given its documented MAO-B inhibitory activity (IC50 = 209 nM) [1] and the reported enhancement of blood-brain barrier penetration by the 8-bromo substituent , this compound is an ideal starting point for medicinal chemistry programs aimed at developing novel treatments for neurodegenerative disorders such as Parkinson's disease. Researchers can utilize this scaffold to perform structure-activity relationship (SAR) studies, modifying the benzyloxy group or exploring substitutions at other ring positions to improve potency, selectivity over MAO-A, and pharmacokinetic properties.

Development of Novel CYP3A4 Probes and ADME Tool Compounds

The compound incorporates the 7-benzyloxyquinoline motif, a known selective substrate for CYP3A4 with a well-characterized metabolic pathway [REFS-3, REFS-4]. This makes it a valuable scaffold for designing new fluorescent or mass spectrometry-based probes to study CYP3A4 enzyme activity in vitro and in vivo. Its structural features, combining a metabolically stable ether linkage with a heavy atom, allow for the creation of tool compounds to investigate drug metabolism and potential drug-drug interactions, providing a more versatile platform than the simpler 7-benzyloxyquinoline probe.

Synthesis of Photocaged Bioactive Molecules for Spatiotemporal Control

As a direct derivative of the 8-bromo-7-hydroxyquinoline (BHQ) caging group [4], 7-(benzyloxy)-8-bromoquinoline is a premier intermediate for synthesizing light-sensitive ('caged') versions of drugs, metabolites, or signaling molecules. The benzyloxy group can be selectively removed under mild conditions to reveal the free 7-hydroxyquinoline, which can then be conjugated to a bioactive payload. This enables the creation of tools for photopharmacology, allowing researchers to release active molecules with high spatial and temporal precision using light, a capability not offered by non-brominated quinoline analogs.

Generation of Focused Libraries for Anti-Infective Drug Discovery

Leveraging the established antimicrobial pharmacophore of the 8-bromoquinoline core , this compound serves as an advanced intermediate for generating focused chemical libraries. The orthogonal functional groups (C8-bromo for cross-coupling reactions and C7-benzyloxy for protection or further derivatization) provide a versatile platform for late-stage diversification. This allows medicinal chemists to rapidly explore chemical space around the quinoline nucleus to identify new leads with potent activity against drug-resistant bacteria, fungi, or malaria parasites.

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